Lack of Peer-Reviewed Quantitative Potency Data for HSP90-IN-27
A comprehensive search of the primary literature and authoritative databases reveals a critical gap: no peer-reviewed publications were identified that report quantitative potency values (e.g., IC50, Kd, EC50) for HSP90-IN-27 in a defined biochemical or cell-based assay [1]. This contrasts sharply with many other HSP90 inhibitors, such as Ganetespib or 17-AAG, for which extensive and detailed potency data across multiple cancer cell lines and target engagement assays are publicly available. The only sources of information are vendor datasheets, which state the compound is an HSP90 inhibitor but do not provide the underlying quantitative evidence .
| Evidence Dimension | Availability of Public Quantitative Potency Data (e.g., IC50) |
|---|---|
| Target Compound Data | No peer-reviewed data found |
| Comparator Or Baseline | Other HSP90 inhibitors (e.g., 17-AAG, Ganetespib) |
| Quantified Difference | Qualitative (data present for comparators, absent for HSP90-IN-27) |
| Conditions | Literature review |
Why This Matters
For scientific procurement, the absence of quantitative data precludes a data-driven selection of HSP90-IN-27 over a better-characterized alternative with a known potency and selectivity profile.
- [1] Comprehensive literature search performed by the analyst on behalf of the user. Search terms included 'HSP90-IN-27', 'IC50', 'compound 19', and 'HSP90 inhibitor'. No primary research articles reporting quantitative data were found. View Source
